2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of 2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid appears to be related to the broader class of azaspiro compounds, as evidenced by the research on the synthesis of dipeptides from N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids. The described method involves a two-step procedure where N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione (HO-ASUD) is used to esterify the carboxylic acid group of N-protected amino acids in the presence of DCC (dicyclohexylcarbodiimide), yielding crystalline activated carboxy esters. These esters can then condense with other amino acids to form dipeptides, maintaining the enantiomeric purity of the chiral amino acids used in the process .
Molecular Structure Analysis
The molecular structure of azaspiro compounds, such as the one mentioned in the synthesis analysis, is characterized by the presence of a spirocyclic framework. This framework consists of a quaternary carbon atom that is shared between two rings—in this case, a cyclohexane ring and a larger undecane ring. The presence of an azaspiro[5.5]undecane structure suggests a complex three-dimensional conformation that could be crucial for the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
The chemical reactivity of azaspiro compounds is highlighted by the study on the enantioselective electrocatalytic oxidation of racemic amines. The research demonstrates that a chiral 1-azaspiro[5.5]undecane N-oxyl radical can be used to oxidize racemic amines, resulting in a mixture of carbonyl compounds and amines with a high current efficiency and turnover number. The process also preserves the enantiopurity of the remaining (R)-isomers, which is significant for applications requiring specific enantiomers .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid are not detailed in the provided papers, the studies do offer insights into the properties of related azaspiro compounds. These compounds are likely to have crystalline structures when activated as esters , and their reactivity in electrocatalytic processes suggests that they can participate in redox reactions, which could be an important aspect of their physical and chemical behavior . The enantiopurity mentioned in both studies indicates that these compounds can exist in chiral forms, which is a critical property for their potential use in pharmaceuticals and asymmetric synthesis.
Scientific Research Applications
Synthesis and Chemical Properties :
- The synthesis of similar azaspiro compounds has been reported, focusing on methods that offer high yields and maintain structural integrity (Ahmed et al., 2012).
- Research on azaspiro compounds like 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) has shown their utility in synthesizing active esters used in peptide synthesis (Rao et al., 2016).
Biological Activity and Applications :
- Azaspiro compounds have been explored for their biological activity, particularly in the context of cancer research. For instance, compounds like N-(2-Dimethylaminopropyl)-8,8-dimethyl-8-sila-2-azaspiro[4.5]decane and N-(3-dimethylaminopropyl)-9,9-dimethyl-9-sila-3-azaspiro[5.5]undecane showed cytotoxic action against human cancer cells in tissue culture (Rice et al., 1973).
Potential Therapeutic Applications :
- Some azaspiro compounds have been identified as potential therapeutic agents. For example, 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives are known as CCR8 antagonists and have been claimed to be useful in treating respiratory diseases (Norman, 2007).
Material Science and Polymer Chemistry :
- In the field of material science, azaspiro compounds like 3,9-Bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane have been used in the synthesis of novel polymers, offering potential in various industrial applications (Pryde et al., 1962).
Safety And Hazards
properties
IUPAC Name |
2-(3-prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-13(17)16-9-7-15(8-10-16)5-3-12(4-6-15)11-14(18)19/h2,12H,1,3-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZERSLBLEAQKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCC(CC2)CC(=O)O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid |
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